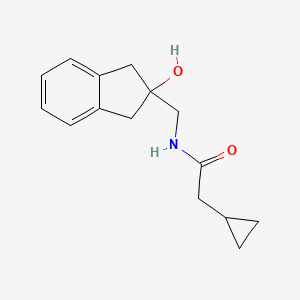

2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14(7-11-5-6-11)16-10-15(18)8-12-3-1-2-4-13(12)9-15/h1-4,11,18H,5-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMQQDSDLQCSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Indene Derivative Synthesis: The indene moiety can be synthesized through various methods, including the cyclization of suitable precursors under acidic or basic conditions.

Coupling Reactions: The final step involves coupling the cyclopropyl and indene derivatives with an acetamide group. This can be achieved through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

Recent studies have indicated that compounds similar to 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide may exhibit significant pharmacological effects. The structural characteristics allow for potential interactions with biological targets such as enzymes and receptors involved in various diseases.

Inhibition of Phosphoinositide 3-Kinases (PI3K)

Research has highlighted the role of phosphoinositide 3-kinases in cell signaling pathways related to cancer and metabolic disorders. Compounds derived from the indene structure have been investigated for their ability to selectively inhibit class II alpha phosphoinositide 3-kinases (PI3K-C2α), showing promising results in terms of selectivity and potency . For instance, modifications on the indene scaffold can lead to enhanced inhibitory activity against specific PI3K isoforms.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Indene derivatives have been studied for their effects on neurotransmitter systems, indicating possible implications in treating neurological disorders such as depression and anxiety .

Case Studies

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group in the target compound and N-[(2-hydroxynaphthalen-1-yl) derivatives promotes intramolecular and intermolecular hydrogen bonding, critical for crystal packing and solubility .

- Chloro and dichlorophenyl substituents in analogs enhance electrophilicity and lipophilicity, making them suitable for pesticidal or antimicrobial applications .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence the physicochemical behavior of acetamides. In the target compound, the hydroxyl group likely participates in O–H⋯O/N interactions, as observed in structurally similar N-[(2-hydroxynaphthalen-1-yl)methyl]acetamides, where dihedral angles between aromatic systems range from 78.3° to 84.7° . For example:

- N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide : Forms intramolecular N–H⋯O and intermolecular O–H⋯O bonds, stabilizing a dihedral angle of 81.9° between aromatic rings .

- N-(1,5-Dimethyl-3-oxopyrazol-4-yl)acetamide : Exhibits R₂²(10) hydrogen-bonded dimers, a common motif in amides, facilitating crystal lattice stability .

In contrast, non-hydroxylated analogs like N-(2,3-dihydro-1H-inden-2-yl)acetamide rely on weaker van der Waals interactions, resulting in less predictable crystallization behavior .

Biological Activity

2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2034407-68-4

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.3169 g/mol

- SMILES Notation : O=C(CC1CC1)NCC1(O)Cc2c(C1)cccc2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These values suggest that the compound is particularly potent against Gram-positive bacteria and some fungal strains, which is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance .

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular processes essential for microbial survival. Further research utilizing techniques such as molecular docking and electrophysiology could elucidate these mechanisms more clearly .

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various derivatives, including this compound. The compound was tested against a panel of clinical isolates, demonstrating broad-spectrum activity. The results indicated that it was more effective than several standard antibiotics, positioning it as a promising candidate for further development .

Study 2: Synergistic Effects

Another research effort explored the synergistic effects of combining this compound with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria, suggesting that it could be used to augment existing treatments and combat antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?

- Answer : The compound can be synthesized via multi-step protocols involving cyclopropane ring formation and amide coupling. For example, analogous indenylmethyl acetamide derivatives are synthesized in 5 steps with yields ranging from 14% to 23% (e.g., via reductive amination, nucleophilic substitution, and catalytic hydrogenation) . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical for improving yields. Purity is validated using RP-HPLC (retention time and peak symmetry) and NMR (integration ratios for diagnostic protons, such as the cyclopropane CH₂ group at δ 0.8–1.2 ppm) .

Q. How is the stereochemistry of the 2-hydroxy-2,3-dihydro-1H-inden moiety resolved, and what analytical methods confirm enantiomeric purity?

- Answer : Chiral resolution is achieved using preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol). Enantiomeric excess (>99%) is confirmed via circular dichroism (CD) spectroscopy and X-ray crystallography, as demonstrated for structurally related dihydroindenyl compounds .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation of this compound?

- Answer :

- NMR : ¹H/¹³C NMR for assignment of cyclopropane protons (δ 0.5–1.5 ppm), indenyl methylene (δ 2.8–3.5 ppm), and hydroxy group (δ 4.5–5.0 ppm, exchangeable).

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used to resolve hydrogen-bonding networks and confirm the spatial arrangement of the cyclopropyl and indenyl groups .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment patterns .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane or indenyl groups impact biological activity, and what computational tools guide rational design?

- Answer : Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical interactions, such as hydrogen bonding between the hydroxy group and target residues. For example, replacing the cyclopropane with bulkier substituents reduces activity in aggrecanase inhibition assays, while optimizing the indenylmethyl spacer enhances binding affinity . MD simulations (AMBER/CHARMM) predict conformational stability and target engagement .

Q. What strategies address contradictions in bioactivity data across different in vitro assays?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoform selectivity. For example, in AMPA receptor modulation studies, conflicting EC₅₀ values are resolved by standardizing buffer systems (HEPES vs. Tris) and validating receptor subtype expression (GluA1–4) via qPCR . Dose-response curves with positive controls (e.g., 17i for AMPA) are mandatory .

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and formulation strategies?

- Answer : Graph set analysis (Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., R₂²(8) patterns between acetamide carbonyl and hydroxy groups). These motifs correlate with low aqueous solubility, prompting salt formation (e.g., hydrochloride) or co-crystallization with cyclodextrins to enhance bioavailability .

Q. What are the key challenges in scaling up synthesis, and how are they mitigated?

- Answer : Challenges include low yields in cyclopropanation (due to ring strain) and racemization during amide coupling. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.